Iothalamate meglumine
Description
Iothalamate meglumine is an ionic, iodinated contrast agent primarily used in diagnostic imaging to enhance visualization of vascular structures, organs, and tissues during computed tomography (CT), angiography, and urography. It is a combination of iothalamic acid (a triiodinated benzene derivative) and meglumine (N-methyl-D-glucamine), which improves solubility and reduces toxicity . Marketed under the trade name Conray, it is available in concentrations ranging from 30% to 60% iodine content .
Properties
IUPAC Name |
3-acetamido-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9I3N2O4.C7H17NO5/c1-3(17)16-9-7(13)4(10(18)15-2)6(12)5(8(9)14)11(19)20;1-8-2-4(10)6(12)7(13)5(11)3-9/h1-2H3,(H,15,18)(H,16,17)(H,19,20);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHUSFYMPUDOEL-WZTVWXICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NC)I.CNCC(C(C(C(CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NC)I.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26I3N3O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10926949 | |
| Record name | 5-Acetamido-2,4,6-triiodo-N-methylisophthalamic acid-methylglucamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10926949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
809.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13087-53-1 | |
| Record name | D-Glucitol, 1-deoxy-1-(methylamino)-, 3-(acetylamino)-2,4,6-triiodo-5-[(methylamino)carbonyl]benzoate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13087-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iothalamate meglumine [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013087531 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Acetamido-2,4,6-triiodo-N-methylisophthalamic acid-methylglucamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10926949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IOTHALAMATE MEGLUMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XUW72GOP7W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Iothalamate meglumine is synthesized from iothalamic acid, which is an iodine-containing organic anion. The synthesis involves the reaction of iothalamic acid with meglumine (N-methylglucamine) under controlled conditions . The reaction typically requires the use of sodium hydroxide as a catalyst and is carried out in an aqueous medium to ensure complete dissolution and reaction of the components .
Industrial Production Methods: Industrial production of this compound involves the preparation of a sterile solution of iothalamic acid in water for injection. This solution is prepared with the aid of meglumine and sodium hydroxide, and it may contain small amounts of suitable buffers and stabilizers such as Edetate Calcium Disodium or Edetate Disodium . The final product is preserved in single-dose containers, preferably of Type I glass, and protected from light to maintain its stability and efficacy .
Chemical Reactions Analysis
Types of Reactions: Iothalamate meglumine undergoes various chemical reactions, including substitution and complexation reactions. These reactions are essential for its function as a contrast agent in medical imaging .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include sodium hydroxide, hydrochloric acid, and various stabilizers such as Edetate Calcium Disodium . The reactions are typically carried out under controlled pH conditions to ensure the stability of the compound .
Major Products Formed: The major product formed from the reaction of iothalamic acid with meglumine is this compound itself. This compound is characterized by its high iodine content, which is crucial for its function as a radiopaque agent .
Scientific Research Applications
Iothalamate meglumine is a contrast agent used in medical imaging to enhance the visualization of internal body structures . It is the meglumine salt form of iothalamate and functions by blocking x-rays as they pass through the body, allowing structures that do not naturally contain iodine to become visible . The degree of opacity achieved is directly related to the concentration of this compound in the path of the x-rays .
Applications in Medical Imaging
This compound is utilized in a variety of diagnostic imaging procedures :
- Urography: Helps in visualizing the urinary tract .
- Angiography: Used to image blood vessels .
- Venography: Used to image veins .
- Myelography: Aids in visualizing the spinal cord .
- Arthrography: Used to image joints .
- Computed Tomography (CT) Scans: Enhances the visibility of lesions in organs such as the liver, pancreas, kidneys, and other areas like the abdominal aorta and mediastinum .
- Cystometry: this compound 17.2% can be used as a reliable testing medium for pediatric cystometry .
Considerations and Safety
When using this compound, several factors should be considered :
- Allergies: Patients should inform their doctor of any known allergies to this compound or other substances .
- Pediatric Use: Studies have not shown specific problems that would limit the use of this compound in children, though some children may experience more side effects .
- Drug Interactions: Patients should discuss all medications they are taking with their doctor to avoid potential interactions .
Mechanism of Action
The mechanism of action of iothalamate meglumine involves its ability to absorb X-rays due to its high iodine content. When injected into the body, it rapidly accumulates in the kidneys and is excreted unchanged in the urine by glomerular filtration . This property allows it to enhance the visibility of the urinary tract and other internal structures during radiographic imaging . The compound does not undergo significant metabolism and is poorly bound to serum albumin, which facilitates its rapid clearance from the body .
Comparison with Similar Compounds
Pharmacological Properties
- Mechanism : Iothalamate meglumine increases X-ray attenuation by concentrating iodine (a high-atomic-number element) in target tissues, improving image contrast .
- Applications : Cerebral angiography, arthrography, phlebography, and glomerular filtration rate (GFR) measurement .
- Safety Profile : Risks include nephrotoxicity, hypersensitivity reactions, and cardiovascular side effects, particularly at high doses .
Comparison with Similar Compounds
Ionic vs. Non-Ionic Contrast Agents
This compound (ionic) is often compared to non-ionic agents like iohexol and iopamidol, which have lower osmolality and reduced adverse effects.
Key Findings :
- Non-ionic agents (e.g., iohexol) cause significantly less pain and discomfort during intravascular administration due to lower osmolality .
- In hepatic CT, non-ionic agents provide superior and sustained enhancement compared to this compound, improving lesion detection .
Low-Osmolality Ionic Agents: Hexabrix (Ioxaglate) vs. Conray
Hexabrix (sodium/meglumine ioxaglate), a monoacidic dimer, offers lower osmolality than this compound while retaining ionic properties.
| Parameter | This compound | Hexabrix (Ioxaglate) | |
|---|---|---|---|
| Osmolality (32% iodine) | 1,400 mOsm/kg | 600 mOsm/kg | |
| Patient preference | 0% | 90% | |
| Thyroid interference | Moderate | Minimal |
Clinical Implications :
Arthrography: Iohexol vs. This compound
In double-blind studies comparing knee and shoulder arthrography:
Biological Activity
Iothalamate meglumine is an ionic hyperosmolar radiocontrast agent primarily used in medical imaging procedures, particularly in computed tomography (CT) scans. It is a derivative of iothalamate, which is an organic iodine compound. The compound is known for its ability to enhance the contrast of images by absorbing X-rays, allowing for better visualization of internal structures during diagnostic imaging.
- Chemical Formula : C18H26I3N3O9
- Molecular Weight : 555.1 g/mol
- CAS Number : 77720-44-0
This compound functions by increasing the radiopacity of tissues, which facilitates the differentiation between various anatomical structures in imaging studies. Its hyperosmolar nature can lead to physiological changes upon administration, such as alterations in blood flow and potential impacts on renal function.
Enzymatic Interactions
Research has shown that this compound does not significantly inhibit the activities of histamine inactivating enzymes, namely diamine oxidase (DAO) and histamine N-methyltransferase (HMT), at physiologically relevant concentrations. A study indicated that while some iodinated contrast media might slightly increase enzymatic activities, these effects were not statistically significant . This suggests that this compound may have a minimal direct impact on histamine metabolism, which is crucial in understanding its safety profile.
| Substance | DAO Activity (%) | HMT Activity (%) |
|---|---|---|
| Control | 100 | 100 |
| 0.1 mM | 98 | 102 |
| 1 mM | 99 | 101 |
| 10 mM | 97 | 100 |
Case Studies and Clinical Findings
- Transient Tachycardia : A clinical study reported that patients receiving a bolus injection of this compound experienced transient tachycardia. This response was linked to the rapid infusion rates typical during CT scans, indicating a need for monitoring cardiovascular parameters during administration .
- Renal Function Assessment : Iothalamate is commonly used in assessing glomerular filtration rate (GFR). A study highlighted its effectiveness in measuring renal function through liquid chromatography methods, establishing its role as a reliable marker in clinical settings .
- Adverse Reactions : Despite its widespread use, there are documented cases of adverse reactions associated with iodinated contrast agents like this compound. These can include anaphylactoid reactions resembling type I hypersensitivity but often without specific IgE involvement. Understanding these reactions is critical for patient safety and premedication strategies .
Pharmacokinetics
The pharmacokinetics of this compound involve rapid distribution and elimination from the bloodstream, primarily through renal excretion. The compound's hyperosmolarity can lead to increased osmotic pressure within the vascular system, potentially affecting fluid dynamics and renal perfusion.
Q & A
Basic Research Questions
Q. What methodological considerations are critical when using iothalamate meglumine as a filtration marker in glomerular filtration rate (GFR) estimation studies?
- Methodological Answer : Protocols must standardize creatinine measurement, account for demographic variables (age, sex, race), and validate against measured GFR using cross-sectional datasets. The CKD-EPI equation development (2009) employed iothalamate clearance as a reference, with rigorous regression analysis to minimize bias (median difference: 2.5 mL/min/1.73 m² vs. 5.5 mL/min/1.73 m² for older equations) . Key steps include:
- Sample stratification : Ensure representation across age and renal function ranges.
- Statistical calibration : Use linear regression to correlate serum creatinine with measured GFR.
- Validation : Test equations in independent cohorts to confirm precision (interquartile range: 16.6 mL/min/1.73 m² for CKD-EPI) .
Q. What standardized protocols ensure stability and accuracy of this compound solutions in pharmacokinetic studies?
- Methodological Answer : Stability protocols involve pH control (6.0–7.5), sterile filtration, and storage at 2–8°C to prevent degradation. For contrast-enhanced imaging, ionic formulations (e.g., this compound) require isotonicity adjustments to match physiological conditions. Experimental validation via high-performance liquid chromatography (HPLC) or mass spectrometry is critical to confirm concentration integrity .
Q. How is iothalamate clearance testing optimized for detecting focal segmental glomerulosclerosis (FSGS) in clinical research?
- Methodological Answer : Advanced protocols at specialized centers involve:
- Bolus administration : Intravenous delivery (2 mL/sec) with dynamic CT imaging to track renal filtration.
- Timing : Initiate scanning 25 seconds post-injection to capture peak enhancement (95% for this compound vs. 115–117% for nonionic agents) .
- Biomarker correlation : Pair clearance data with renal biopsy results to validate diagnostic specificity .
Advanced Research Questions
Q. How do discrepancies arise between iothalamate-based GFR estimations and direct measurement methods, and what statistical approaches mitigate these errors?
- Methodological Answer : Discrepancies stem from population-specific biases (e.g., underrepresentation of elderly or minority groups) and non-linear creatinine-GFR relationships. Mitigation strategies include:
- Bias correction : Apply Deming regression to adjust for systematic underestimation at higher GFR values.
- Subgroup analysis : Stratify datasets by age, ethnicity, and comorbidities to refine equation coefficients .
- Multi-marker validation : Combine iothalamate with cystatin C to improve accuracy (e.g., CKD-EPI creatinine-cystatin equation) .
Q. What experimental designs are optimal for comparing the hepatic enhancement profiles of ionic (e.g., this compound) and nonionic contrast agents?
- Methodological Answer : Dynamic sequential bolus CT (DSBCT) with:
- Controlled dosing : Administer 180 mL at 2 mL/sec to standardize vascular delivery.
- Temporal resolution : Use rapid table incrementation (9 sections/minute) to track enhancement decline (steeper for this compound vs. iopamidol/iohexol) .
- Statistical comparison : Apply ANOVA to evaluate peak enhancement differences (P < 0.05 for iothalamate vs. nonionic agents) .
Q. How can researchers address limitations in sample diversity when validating iothalamate-based GFR equations for global populations?
- Methodological Answer :
- Cohort expansion : Collaborate with international registries to include underrepresented groups (e.g., elderly, non-European ethnicities).
- Meta-analysis : Pool data from 10+ studies (n > 8,000) to assess equation generalizability .
- Machine learning : Train algorithms on diverse datasets to reduce bias in GFR prediction .
Q. What are the implications of this compound’s pharmacokinetic variability on cross-study reproducibility in renal research?
- Methodological Answer : Variability arises from renal excretion rates (dependent on tubular secretion) and protein binding. Solutions include:
- Pharmacokinetic modeling : Use non-compartmental analysis to estimate clearance (CL) and volume of distribution (Vd).
- Standardized protocols : Adopt NIH-recommended dosing (e.g., 5 mL/kg for pediatric studies) to harmonize results .
- Inter-laboratory calibration : Share reference samples to minimize assay variability .
Data Analysis and Reporting Standards
Q. What statistical methods are recommended for analyzing contradictions in iothalamate-based GFR studies?
- Methodological Answer :
- Bland-Altman plots : Visualize agreement between estimated and measured GFR.
- Sensitivity analysis : Test equation robustness by excluding outliers or adjusting for confounders (e.g., BMI).
- Meta-regression : Quantify heterogeneity across studies using I² statistics .
Q. How should researchers structure abstracts to highlight this compound’s role in novel renal imaging methodologies?
- Methodological Answer : Follow the Beilstein Journal of Organic Chemistry guidelines:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
